molecular formula C20H16Cl2N2O3 B11541367 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11541367
M. Wt: 403.3 g/mol
InChI Key: QFKQFVSKIKSYIE-FOKLQQMPSA-N
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Description

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a dichlorophenyl group and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity.

    DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-chlorophenoxy)acetohydrazide
  • N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-bromophenoxy)acetohydrazide

Uniqueness

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H16Cl2N2O3

Molecular Weight

403.3 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H16Cl2N2O3/c1-13-4-2-3-5-18(13)26-12-20(25)24-23-11-15-7-9-19(27-15)14-6-8-16(21)17(22)10-14/h2-11H,12H2,1H3,(H,24,25)/b23-11+

InChI Key

QFKQFVSKIKSYIE-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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